molecular formula C8H10N2O3 B1659401 ethyl 4-methyl-6-oxo-1H-pyridazine-5-carboxylate CAS No. 64882-58-2

ethyl 4-methyl-6-oxo-1H-pyridazine-5-carboxylate

Cat. No.: B1659401
CAS No.: 64882-58-2
M. Wt: 182.18 g/mol
InChI Key: IMTQDCLKSQTDOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-methyl-6-oxo-1H-pyridazine-5-carboxylate can be achieved through various methods. One example involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst. This reaction yields the desired compound directly without purification .


Molecular Structure Analysis

The compound’s molecular structure features a dihydropyridazine ring that adopts a screw-boat conformation. Crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not widely documented, its derivatives have been explored for various biological activities. For instance, some pyridazine derivatives exhibit antimicrobial, anticancer, and antioxidant properties .

Mechanism of Action

Ethyl 4-methyl-6-oxo-1H-pyridazine-5-carboxylate has been investigated for neuroprotective and anti-inflammatory properties. It inhibits endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway. Molecular docking studies suggest favorable interactions with active residues of ATF4 and NF-kB proteins .

Properties

IUPAC Name

ethyl 4-methyl-6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-5(2)4-9-10-7(6)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTQDCLKSQTDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10316164
Record name NSC300283
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10316164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64882-58-2
Record name NSC300283
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC300283
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10316164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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